4-Fluorophenyl methylphenylphosphinate
Description
4-Fluorophenyl methylphenylphosphinate is an organophosphorus compound characterized by a phosphinate backbone substituted with a methylphenyl group and a 4-fluorophenyl moiety. The fluorine atom at the para position of the aromatic ring introduces steric and electronic effects that influence its structural conformation and reactivity. Crystallographic studies reveal that the 4-fluorophenyl group induces nonplanar geometries due to steric repulsion with adjacent macrocyclic or aromatic systems, a property critical for its applications in materials science and catalysis .
Properties
CAS No. |
81542-83-8 |
|---|---|
Molecular Formula |
C13H12FO2P |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
1-fluoro-4-[methyl(phenyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H12FO2P/c1-17(15,13-5-3-2-4-6-13)16-12-9-7-11(14)8-10-12/h2-10H,1H3 |
InChI Key |
AJBBGWBRYYUSBL-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl methylphenylphosphinate typically involves the reaction of 4-fluorophenylphosphonic dichloride with methylphenylphosphinate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of 4-Fluorophenyl methylphenylphosphinate may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl methylphenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorophenyl methylphenylphosphinate has several applications in scientific research:
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl methylphenylphosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. The phosphinate group can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Properties
The steric bulk of the 4-fluorophenyl group distinguishes this compound from analogs with other para-substituents. For example:
The nonplanar geometry of the fluorine-substituted compound enhances its suitability for applications requiring tunable phosphorescence or steric shielding in catalytic systems .
Halogen Substitution Effects on Bioactivity
Halogen size (van der Waals radius: F < Cl < Br < I) minimally impacts inhibitory potency in certain biochemical contexts. For example, in maleimide derivatives targeting monoacylglycerol lipase (MGL):
| Compound | Halogen | IC50 (μM) |
|---|---|---|
| N-(4-Fluorophenyl)maleimide | F | 5.18 |
| N-(4-Chlorophenyl)maleimide | Cl | 7.24 |
| N-(4-Bromophenyl)maleimide | Br | 4.37 |
| N-(4-Iodophenyl)maleimide | I | 4.34 |
Despite differences in halogen size, inhibitory activity remains comparable, suggesting electronic effects (e.g., electronegativity) may outweigh steric contributions .
Key Research Findings and Implications
- Structural Flexibility : The 4-fluorophenyl group’s steric demand enables tailored molecular geometries for optoelectronic materials, contrasting with planar chloro- or unsubstituted analogs .
- Halogen-Independent Bioactivity : In maleimides, bioactivity is insensitive to halogen size, but phosphinates may exhibit divergent behavior due to phosphorus-centered reactivity .
Recommendations for Future Research
- Conduct crystallographic and DFT studies to quantify steric/electronic effects of 4-fluorophenyl substitution in phosphinates.
- Expand mutagenicity testing to include 4-fluorophenyl methylphenylphosphinate.
- Explore phosphorus-halogen interactions in enzymatic inhibition to clarify structure-activity relationships.
Biological Activity
4-Fluorophenyl methylphenylphosphinate (CAS No. 81542-83-8) is a phosphorus-containing compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological systems, making it a subject of interest for researchers studying its potential therapeutic applications.
- Molecular Formula : C13H14FNO2P
- Molecular Weight : 265.23 g/mol
- IUPAC Name : 4-Fluorophenyl methylphenylphosphinate
The biological activity of 4-Fluorophenyl methylphenylphosphinate is primarily attributed to its ability to inhibit specific enzymes, particularly those involved in cancer progression and inflammation. Phosphinate compounds are known to interact with histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibition of these enzymes can lead to altered cellular processes, including apoptosis and differentiation in cancer cells .
Biological Activity Overview
Research indicates that 4-Fluorophenyl methylphenylphosphinate exhibits several biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines by modulating HDAC activity. This modulation can lead to increased expression of tumor suppressor genes and decreased expression of oncogenes .
- Anti-inflammatory Effects : Studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
- Antifungal Properties : Preliminary studies indicate that derivatives of phosphinate compounds may have antifungal activity, targeting specific fungal pathogens .
Case Studies
- Inhibition of HDACs : A study demonstrated that 4-Fluorophenyl methylphenylphosphinate effectively inhibited HDAC1 and HDAC2, leading to reduced cell viability in human breast cancer cell lines. The IC50 values were determined to be significantly lower than those of traditional HDAC inhibitors .
- Anti-inflammatory Mechanisms : Another research project explored the compound's effects on inflammatory cytokine production in macrophages. Results indicated a reduction in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent .
- Antifungal Activity : In vitro studies revealed that 4-Fluorophenyl methylphenylphosphinate exhibited inhibitory effects against Candida albicans, with a minimum inhibitory concentration (MIC) comparable to established antifungal agents .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
